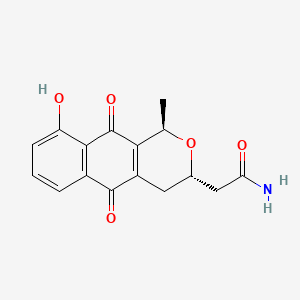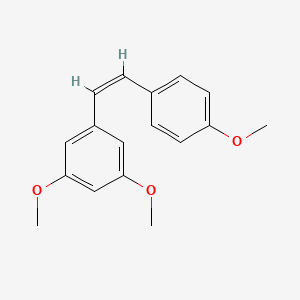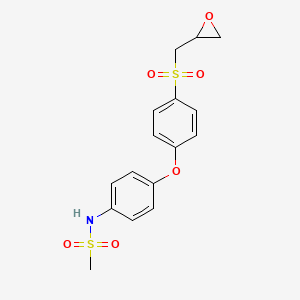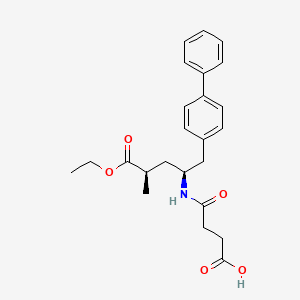
サクビトリル
概要
説明
2R,4S-Sacubitril: is a chiral compound and an enantiomer of sacubitril, which is a neprilysin inhibitor. Sacubitril is commonly used in combination with valsartan for the treatment of heart failure. The chemical name of 2R,4S-Sacubitril is 4-(((2R,4S)-1-([1,1’-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid .
科学的研究の応用
2R,4S-Sacubitril has a wide range of scientific research applications:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its role in inhibiting neprilysin, which affects the degradation of natriuretic peptides.
Medicine: Used in combination with valsartan to treat heart failure by reducing cardiovascular events.
Industry: Employed in the production of chiral precursors for pharmaceutical applications.
作用機序
2R,4S-サクビトリルは、エステラーゼによる脱エチル化によりサクビトリラット(LBQ657)に活性化されるプロドラッグです。サクビトリラットは、心房性および脳性ナトリウム利尿ペプチドの分解に関与する酵素ネプリライシンを阻害します。 これらのペプチドは、主に血容量を減らし、血管拡張、ナトリウム利尿、利尿作用をもたらします .
生化学分析
Biochemical Properties
Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptide, two blood pressure–lowering peptides that work mainly by reducing blood volume .
Cellular Effects
Sacubitril/valsartan has been shown to improve cardiac function and fibrosis in rats after experimental myocardial infarction . It has also been shown to inhibit collagen synthesis in myocardial fibroblasts by inhibiting the TGF/Smads signaling pathway . In addition, it has been found to attenuate TGF-β1-induced proliferation and collagen synthesis of myocardial fibroblasts .
Molecular Mechanism
Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, a neutral endopeptidase that would typically cleave natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Inhibition of neprilysin therefore leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II .
Temporal Effects in Laboratory Settings
Sacubitril/valsartan treatment was associated with a low rate of adverse effects in adult systemic right ventricle cohort. Persisting improvement in 6-minute walking test distance, NT-proBNP levels and echocardiographic parameters of systemic right ventricle function was observed in an on-treatment analysis and showed no differential response based on sex or anatomy .
Dosage Effects in Animal Models
Sacubitril/valsartan has been shown to improve cardiac function and fibrosis in rats after experimental myocardial infarction . The effects of sacubitril/valsartan on cardiac fibrosis through the regulation of transforming growth factor-β1/small mothers against decapentaplegic (TGF-β/Smad) signaling pathways were investigated using numerous animal models and cardiac fibroblast cells .
Metabolic Pathways
Sacubitril/valsartan helps to overcome pathological cardiac remodeling, whether by activation or inhibition of certain key proteins . It has been shown to inhibit the TGF/Smads signaling pathway, which is involved in the regulation of cellular growth and differentiation .
Transport and Distribution
As a prodrug, Sacubitril is likely to be distributed throughout the body before being converted into its active form, Sacubitrilat, by esterases .
Subcellular Localization
As a prodrug, Sacubitril is likely to be present in the cytoplasm where it is converted into its active form, Sacubitrilat, by esterases .
準備方法
合成経路と反応条件: 2R,4S-サクビトリルの調製には、環化、付加、脱ベンジル化、開環、エステル化、アミド化など、いくつかのステップが含まれます。 一例として、キラル誘導剤である(S)-1-(α-アミノベンジル)-2-ナフトールと2R-メチル-4-オキソ-酪酸を用いる方法があります . 別の方法として、パラジウム触媒の存在下で水素化を行い、高い光学純度を得る方法があります .
工業生産方法: 2R,4S-サクビトリルの工業生産は、通常、大規模な発酵と、アミン転移酵素などの酵素を用いてキラル前駆体を効率的に生産することを含みます . このプロセスは、経済的に実行可能で環境に優しいように設計されており、大量生産に適しています .
化学反応の分析
反応の種類: 2R,4S-サクビトリルは、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 一般的に、TEMPOを触媒として用いた漂白剤などの酸化剤を使用します.
還元: 炭素担持パラジウム触媒存在下での水素化.
置換: カルボン酸との反応で誘導体.
主な生成物: これらの反応から生成される主な生成物には、抗菌、抗真菌、抗結核活性があるリード化合物として同定された、さまざまなサクビトリル誘導体が含まれます .
4. 科学研究への応用
2R,4S-サクビトリルは、幅広い科学研究への応用があります。
類似化合物との比較
類似化合物:
サクビトリル(AHU-377): 2R,4S-サクビトリルの母化合物であり、心不全の治療のためにバルサルタンと組み合わせて使用.
バルサルタン: サクビトリルと組み合わせて使用されるアンジオテンシンII受容体拮抗薬.
サクビトリル誘導体: 抗菌、抗真菌、抗結核活性のためにさまざまな誘導体が合成されています.
独自性: 2R,4S-サクビトリルは、ネプリライシン阻害剤としての有効性に貢献する、特定のキラル配置のためにユニークです。 バルサルタンとの組み合わせにより、2つの作用機序が提供され、心不全に対する強力な治療法となっています .
特性
IUPAC Name |
4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


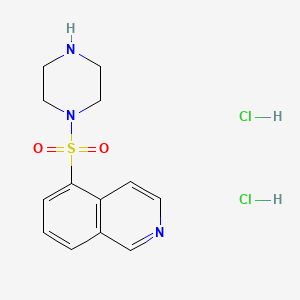
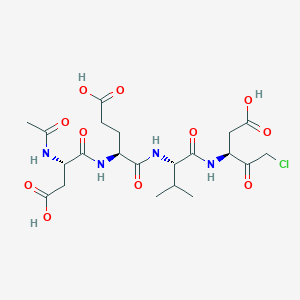
![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
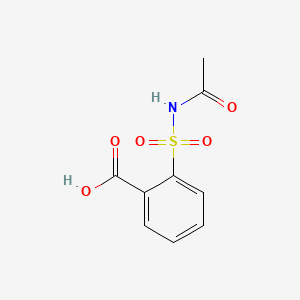
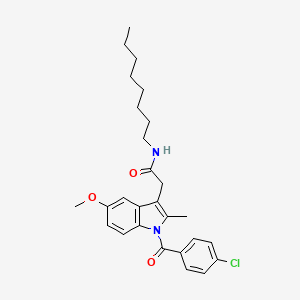
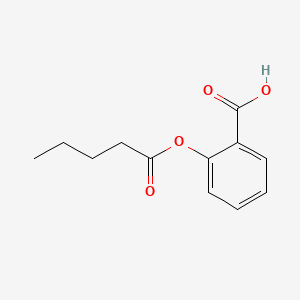

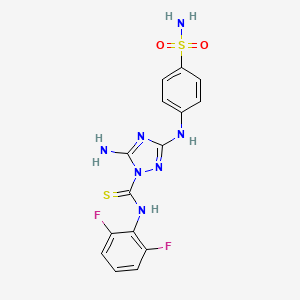

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
